molecular formula C20H15F3N4OS2 B4559845 5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4559845
M. Wt: 448.5 g/mol
InChI Key: GYDSNPADONPJLB-UHFFFAOYSA-N
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Description

5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H15F3N4OS2 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.06393795 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research in the field of heterocyclic chemistry has explored the synthesis and applications of compounds related to 5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Studies have demonstrated various methodologies for creating pyrazolo[1,5-a]pyrimidine derivatives, which are of interest due to their potential biological activities and as key structures in pharmaceuticals. For instance, reactions involving sodium salts of hydroxy-propenones with different heterocyclic amines in piperidenium acetate have been used to synthesize pyrazolo[1,5-a]pyrimidines, among other derivatives, showcasing the versatility of these compounds in heterocyclic synthesis (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).

Antimicrobial Activity

Some derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their antimicrobial properties. Research into thienopyrimidine derivatives, for example, has shown that certain compounds exhibit pronounced antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents, highlighting their importance in the search for new therapeutic options (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

Pharmacological Potential

The pharmacological activities of annelated pyrimidine derivatives, including structures related to pyrazolo[1,5-a]pyrimidine, have been a subject of study. These compounds are synthesized with the objective of exploring their pharmacological properties, with some showing promising results in preliminary evaluations. This underscores the potential of such compounds in drug discovery and the development of new therapeutic agents (Aly, 2005).

Synthetic Strategies and New Molecules

Innovative synthetic strategies have been developed for the construction of pyrazolo[1,5-a]pyrimidine ring systems, illustrating the ongoing interest in these compounds within the field of organic synthesis. These strategies enable the creation of diverse structures, expanding the scope of research and application of these heterocyclic compounds in various scientific domains (Elattar & El‐Mekabaty, 2021).

Properties

IUPAC Name

(2-thiophen-2-ylpyrrolidin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS2/c21-20(22,23)17-10-13(15-5-2-8-29-15)25-18-12(11-24-27(17)18)19(28)26-7-1-4-14(26)16-6-3-9-30-16/h2-3,5-6,8-11,14H,1,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDSNPADONPJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
5-(2-thienyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.